molecular formula C13H9ClN2O B1627748 5-Amino-2-chloro-10H-acridin-9-one CAS No. 893612-52-7

5-Amino-2-chloro-10H-acridin-9-one

Cat. No.: B1627748
CAS No.: 893612-52-7
M. Wt: 244.67 g/mol
InChI Key: JNUCQNMAERVVKA-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-10H-acridin-9-one is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-10H-acridin-9-one typically involves the reaction of 2-amino-5-chlorobenzophenone with cyclohexanone in the presence of a catalyst such as trifluoroacetic acid (TFA) under microwave irradiation at a constant power of 400 W . This method ensures efficient cyclization and formation of the desired acridone derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-10H-acridin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the acridine ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives with different functional groups, while substitution reactions can yield various halogenated acridines.

Scientific Research Applications

5-Amino-2-chloro-10H-acridin-9-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-10H-acridin-9-one stands out due to its combination of amino and chloro substituents, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

5-amino-2-chloro-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-7-4-5-11-9(6-7)13(17)8-2-1-3-10(15)12(8)16-11/h1-6H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUCQNMAERVVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587517
Record name 5-Amino-2-chloroacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-52-7
Record name 5-Amino-2-chloroacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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